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Compound of Interest

Compound Name: Rhodium--vanadium (1/3)

Cat. No.: B15484609

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure
determination of the intermetallic compound Rhodium Vanadium (RhV3). The information
presented herein is crucial for understanding the material's properties and for its potential
applications in various scientific and industrial fields, including catalysis and materials science,
which can be of interest to professionals in drug development seeking novel materials for
catalytic processes.

Crystal Structure of RhV3: An A15 Type
Superconductor

The intermetallic compound RhV3 crystallizes in the A15 cubic structure, a common structure
type for many superconducting materials. This structure is characterized by a specific
arrangement of atoms within a cubic unit cell.

Based on established crystallographic data from phase diagrams of the Rhodium-Vanadium
binary alloy system, the crystal structure of RhV3 is identified as the Cr3Si (A15) prototype[1]

2].

Table 1: Crystallographic Data for RhV3
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Parameter Value
Compound RhV3

Crystal System Cubic

Space Group Pm-3n (No. 223)
Pearson Symbol cP8

Prototype Cr3Si (A15)

The A15 structure type is characterized by a cubic lattice with vanadium atoms forming a body-
centered cubic (BCC) sublattice, while rhodium atoms are situated in pairs on the faces of the
cube. This specific arrangement gives rise to chains of vanadium atoms running parallel to the
crystallographic axes, a feature believed to be crucial for the superconducting properties
observed in many A15 compounds.

Table 2: Atomic Positions for RhV3 in the Pm-3n Space Group

Atom Wyckoff Position Fractional Coordinates

Rh 2a (0, 0, 0)

Vv 6C (1/4, 0, 1/2)

(1/2, 1/4, 0)

©, 1/2, 1/4)

(3/4, 0, 1/2)

(1/2, 3/4, 0)

(0, 1/2, 3/4)

Experimental Determination of Crystal Structure

The determination of the crystal structure of a novel intermetallic compound like RhV3 typically
involves a multi-step experimental process.
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Synthesis of Polycrystalline RhV3

The synthesis of a high-purity polycrystalline sample is the foundational step. A common and
effective method for producing intermetallic compounds is arc melting.

Experimental Protocol: Arc Melting Synthesis

Starting Materials: High-purity rhodium (Rh) and vanadium (V) metals (typically >99.9%
purity) are used as starting materials.

» Stoichiometry: The metals are weighed in a stoichiometric ratio of 1:3 (Rh:V).

» Melting Procedure: The weighed metals are placed on a water-cooled copper hearth within
an arc furnace. The furnace chamber is evacuated to a high vacuum and then backfilled with
an inert gas, such as argon, to prevent oxidation.

e Homogenization: An electric arc is struck between a non-consumable tungsten electrode and
the sample, melting the constituents. The sample is typically flipped and re-melted several
times to ensure homogeneity.

e Annealing: To promote the formation of the desired equilibrium phase and to relieve any
stresses induced during melting, the resulting ingot is sealed in a quartz tube under vacuum
and annealed at an elevated temperature (e.g., 1000-1200 °C) for an extended period (e.qg.,
several days to a week).

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary technique used to determine the crystal structure of a
material. For a polycrystalline sample, powder XRD is employed.

Experimental Protocol: Powder X-ray Diffraction

o Sample Preparation: A small portion of the annealed RhV3 ingot is ground into a fine powder
to ensure random orientation of the crystallites.

o Data Collection: The powder is mounted on a sample holder in a powder diffractometer. A
monochromatic X-ray beam (commonly Cu Ka radiation) is directed at the sample. The
diffracted X-rays are detected as a function of the diffraction angle (26).
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o Data Analysis: The resulting diffraction pattern, a plot of intensity versus 26, contains a series
of peaks corresponding to the crystallographic planes of the RhV3 structure.

Rietveld Refinement

The collected powder XRD data is then analyzed using the Rietveld refinement method. This is
a powerful technique that involves fitting a calculated diffraction pattern to the experimental
data. The calculated pattern is generated from a structural model that includes parameters
such as the space group, lattice parameters, atomic positions, and site occupancies.

Logical Workflow for Rietveld Refinement
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Caption: Workflow for Crystal Structure Determination using Rietveld Refinement.
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By iteratively adjusting the parameters of the structural model, the difference between the
calculated and experimental patterns is minimized. A successful Rietveld refinement yields
accurate values for the lattice parameters and atomic coordinates, confirming the A15 crystal
structure of RhV3.

Signaling Pathways and Logical Relationships in
Materials Discovery

The process of determining a crystal structure is part of a larger workflow in materials science,
which can be visualized as a logical progression from theoretical prediction to experimental
validation and property analysis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase Diagram Analysis
(e.g., Rh-V system)

Identifies Stable Phases

Material Synthesis
(e.g., Arc Melting)

Produces Sample

Structural Characterization
(XRD, Rietveld Refinement)

Provides Structural Input

Theoretical Modeling

Confirms Structure - (DET Calculations)

I
I
I
|
I
: Predicts Properties
Physical Property Measurement
(e.g., Superconductivity)

Determines Utility

Potential Applications
(e.g., Catalysis)

Click to download full resolution via product page
Caption: Logical Workflow in Materials Discovery and Characterization.

This guide provides a foundational understanding of the crystal structure of RhV3 and the
experimental and analytical techniques employed in its determination. This knowledge is
essential for any further investigation into the physical and chemical properties of this and
related intermetallic compounds.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15484609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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